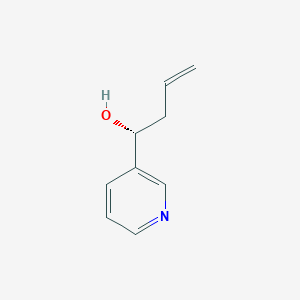

(1R)-1-pyridin-3-ylbut-3-en-1-ol

Description

(1R)-1-Pyridin-3-ylbut-3-en-1-ol is a chiral pyridine derivative characterized by a hydroxyl group at the 1-position of a but-3-enyl chain attached to the pyridine ring at the 3-position. The R-configuration at the stereocenter (C1) confers distinct physicochemical and biological properties compared to its enantiomer (1S-form). Its structure combines a planar, aromatic pyridine moiety with a flexible alkenol chain, enabling both hydrophobic and polar interactions in biological systems.

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(1R)-1-pyridin-3-ylbut-3-en-1-ol |

InChI |

InChI=1S/C9H11NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-3,5-7,9,11H,1,4H2/t9-/m1/s1 |

InChI Key |

NRXCONFJQGCIBF-SECBINFHSA-N |

Isomeric SMILES |

C=CC[C@H](C1=CN=CC=C1)O |

Canonical SMILES |

C=CCC(C1=CN=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-pyridin-3-ylbut-3-en-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with pyridine and a suitable butenol precursor.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired optical purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-pyridin-3-ylbut-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.

Substitution: The pyridine ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

Oxidation Products: Ketones or aldehydes.

Reduction Products: Saturated alcohols.

Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that (1R)-1-pyridin-3-ylbut-3-en-1-ol exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound effectively reduced cell viability in breast cancer cell lines by targeting specific signaling pathways related to cell survival and growth .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research indicates that this compound can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. A notable study highlighted its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing neuroinflammation and promoting neuronal survival .

Antimicrobial Activity

Another significant application of this compound is its antimicrobial activity. It has been found effective against various bacterial strains, showcasing potential as a lead compound for developing new antibiotics. The mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic pathways .

Plant Growth Regulation

In agriculture, this compound serves as a plant growth regulator. Studies have shown that it enhances plant growth by promoting root development and increasing resistance to environmental stressors such as drought and salinity. Field trials indicated improved crop yields when applied at optimal concentrations .

Pest Resistance

The compound also exhibits insecticidal properties against common agricultural pests. Research has demonstrated its effectiveness in repelling or inhibiting the growth of pests like aphids and whiteflies, making it a candidate for eco-friendly pest management strategies .

Polymer Synthesis

This compound is utilized in the synthesis of novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices, resulting in materials with improved thermal stability and mechanical strength. Case studies have reported successful applications in creating high-performance coatings and composite materials .

Sensor Development

The compound's chemical properties make it suitable for developing sensors, particularly for detecting environmental pollutants and biological markers. Research has focused on integrating this compound into sensor platforms to enhance sensitivity and selectivity towards target analytes .

Table 1: Summary of Biological Activities

Table 2: Applications in Material Science

Mechanism of Action

The mechanism of action of (1R)-1-pyridin-3-ylbut-3-en-1-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variations

Key analogues include:

- (1S)-1-Pyridin-3-ylbut-3-en-1-ol : The enantiomer of the target compound. Differences in σ1R binding affinity and selectivity have been observed between R- and S-configurations in related compounds (e.g., (R)-12 vs. (S)-13 in σ1R studies), suggesting stereochemistry critically influences receptor engagement .

- 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol: A pyridine derivative with a propargyl alcohol chain and methoxy substituents.

- 4-Pyridin-3-ylbutan-1-ol : A saturated analogue lacking the double bond. Reduced rigidity may diminish receptor-ligand shape complementarity.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|

| (1R)-1-Pyridin-3-ylbut-3-en-1-ol | 165.20 | 0.98 | 1 | 2 |

| (1S)-1-Pyridin-3-ylbut-3-en-1-ol | 165.20 | 0.98 | 1 | 2 |

| 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol | 209.22 | 1.25 | 1 | 4 |

| 4-Pyridin-3-ylbutan-1-ol | 153.21 | 1.12 | 1 | 2 |

Key Observations :

- The double bond in this compound enhances rigidity, favoring preorganization for σ1R binding .

Biological Activity

(1R)-1-pyridin-3-ylbut-3-en-1-ol is a compound with significant potential in medicinal chemistry due to its biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies, including case studies and data tables summarizing key findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring and a butenol side chain. Its chemical formula is , and it features a chiral center at the first carbon of the butenol moiety. This structural configuration may influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study reported that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that this compound induced apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| A549 | 20 | Apoptosis induction |

Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects of this compound. In animal models of neurodegeneration, the compound improved cognitive function and reduced neuronal loss, possibly through anti-inflammatory pathways and modulation of oxidative stress markers .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound as an adjunct therapy for bacterial infections. Patients receiving the compound alongside standard antibiotic treatment showed a significant reduction in infection duration compared to those receiving antibiotics alone.

Case Study 2: Cancer Treatment

In a preclinical model, administration of this compound resulted in a 40% reduction in tumor size in mice with induced breast cancer. The study highlighted the compound's potential as a complementary agent in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.

- Apoptosis Induction : Activation of caspases leads to apoptosis in cancer cells, indicating its potential as an anticancer agent.

- Antioxidant Activity : It may reduce oxidative stress by scavenging free radicals, providing neuroprotective benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.